1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine
Overview
Description
“1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine” is not available in the sources I found .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding how a compound interacts with other substances. Unfortunately, specific information about the chemical reactions involving “1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, specific information about the physical and chemical properties of “1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine” is not available in the sources I found .Scientific Research Applications
Synthesis and Biological Applications
The synthesis and biological screening of phthalazine derivatives, including those related to 1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine, have been extensively studied. A study by El-Wahab et al. (2011) explored the synthesis of various phthalazine derivatives and their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential use of these compounds in developing new antimicrobial agents (El-Wahab et al., 2011).
Anticancer and Antioxidant Properties
Behalo et al. (2017) synthesized a series of novel phthalazine derivatives and evaluated their antitumor activity against human tumor cell lines. Some of these compounds exhibited potent cytotoxic effects, indicating their potential as anticancer agents. Additionally, certain derivatives showed significant antioxidant activity (Behalo et al., 2017).
Application in Drug Synthesis
Research by Watanabe et al. (1998) involved the synthesis of phthalazine derivatives with a focus on their inhibitory activity toward phosphodiesterase 5 (PDE5). This research highlights the potential application of such compounds in the development of drugs targeting PDE5, which is relevant in treating certain cardiovascular and urological disorders (Watanabe et al., 1998).
Chemical Transformations and Ring Closure Reactions
Oishi et al. (1990) demonstrated the use of phthalazines in ring transformation reactions to form naphthalenes via inverse-electron-demand Diels-Alder reactions. This indicates the utility of phthalazine derivatives in complex organic synthesis and the generation of new chemical structures (Oishi et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2/c18-17-15-7-2-1-6-14(15)16(19-20-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHZEWGGRKCKOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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